

PF-06649298: A Technical Guide to a Novel SLC13A5 Inhibitor

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Compound of Interest

Compound Name: PF-06649298

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Introduction

PF-06649298 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). SLC13A5 is a key transporter responsible for the uptake of citrate from the bloodstream into cells, particularly in the liver and brain.[1] Cytosolic citrate is a critical metabolic intermediate, playing a central role in energy homeostasis, lipogenesis, and glycolysis.[2] Dysregulation of SLC13A5 has been implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2] **PF-06649298** has emerged as a valuable tool for studying the physiological and pathological roles of SLC13A5 and as a potential lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of **PF-06649298**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

PF-06649298 acts as a state-dependent, allosteric inhibitor of SLC13A5.[3] While initially thought to be a competitive inhibitor, further studies revealed a more complex mechanism. Its inhibitory potency is influenced by the concentration of citrate, suggesting that it binds to an allosteric site on the transporter.[3] Structural studies have shown that the dicarboxylate moiety of **PF-06649298** occupies the citrate binding site within the transport domain, while its benzene ring and isobutyl group interact with the scaffold domain of NaCT.[4] This dual interaction is

believed to lock the transporter in an inward-facing conformation, thereby preventing the translocation of citrate across the cell membrane.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for **PF-06649298** based on in vitro and in vivo studies.

Parameter	Cell Line/Model	Value	Reference(s)
IC50	HEK-293 cells expressing human NaCT	408 nM	[6]
Human hepatocytes	16.2 µM	[6]	
Mouse hepatocytes	4.5 µM	[6]	
Selectivity	NaDC1 (SLC13A2)	>100 µM	[6]
NaDC3 (SLC13A3)	>100 µM	[6]	
In Vivo Efficacy	High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days)	Reverses glucose intolerance	[6]
High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days)	Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines	[6]	

Experimental Protocols

In Vitro [¹⁴C]-Citrate Uptake Assay

This protocol is designed to measure the inhibitory effect of **PF-06649298** on SLC13A5-mediated citrate uptake in a cellular context.

Materials:

- HEK-293 cells transiently or stably expressing human SLC13A5
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)
- NaCl buffer (pH 7.5)
- **PF-06649298** stock solution (in DMSO)
- [14C]-Citrate
- Scintillation fluid
- Scintillation counter

Procedure:

- Cell Culture: Plate HEK-293 cells expressing SLC13A5 in 24-well plates and grow to confluence.
- Pre-incubation:
 - Wash the cells twice with NaCl buffer (pH 7.5).
 - Pre-incubate the cells for 30 minutes in NaCl buffer containing various concentrations of **PF-06649298** or vehicle control (e.g., 0.1% DMSO).[\[3\]](#)
- Initiation of Uptake:
 - Remove the pre-incubation buffer.
 - Add NaCl buffer containing [14C]-citrate (e.g., 2 μ M) to each well to initiate the uptake.[\[3\]](#)
For some experimental setups, unlabeled citrate may also be included.[\[7\]](#)
- Uptake Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.[\[3\]](#)[\[7\]](#)
- Termination of Uptake:
 - Aspirate the uptake solution.

- Wash the cells rapidly three times with ice-cold NaCl buffer to remove extracellular radioactivity.
- Cell Lysis and Measurement:
 - Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
 - Transfer the cell lysate to scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the counts per minute (CPM) to the protein concentration of each well.
 - Calculate the percentage of inhibition for each concentration of **PF-06649298** relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol assesses the effect of **PF-06649298** on glucose metabolism in a mouse model.

Materials:

- C57BL/6J mice
- **PF-06649298** formulation for oral administration
- Glucose solution (e.g., 20% D-glucose in sterile saline)
- Glucometer and test strips
- Restraining device for mice

Procedure:

- Animal Acclimatization and Dosing:

- Acclimatize male C57BL/6J mice to the experimental conditions.
- Administer **PF-06649298** (e.g., 250 mg/kg) or vehicle control orally (p.o.) twice a day for a specified period (e.g., 21 days).[6]
- Fasting: Fast the mice overnight (approximately 16-18 hours) before the GTT, with free access to water.[8]
- Baseline Blood Glucose:
 - Gently restrain the mouse.
 - Obtain a baseline blood sample from the tail vein.
 - Measure the blood glucose concentration using a glucometer. This is the 0-minute time point.[9]
- Glucose Administration:
 - Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[8]
- Blood Glucose Monitoring:
 - Collect blood samples from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[9][10]
 - Measure the blood glucose concentration at each time point.
- Data Analysis:
 - Plot the blood glucose concentrations over time for both the **PF-06649298**-treated and vehicle-treated groups.
 - Calculate the area under the curve (AUC) for each group to quantify the glucose tolerance.

- Perform statistical analysis to determine the significance of the difference between the groups.

Measurement of Hepatic Triglycerides

This protocol describes the quantification of triglyceride content in the liver tissue of mice treated with **PF-06649298**.

Materials:

- Liver tissue samples from mice
- Ethanolic KOH solution (2:1 ethanol: 30% potassium hydroxide)
- Triglyceride quantification kit (colorimetric or fluorometric)
- Homogenizer

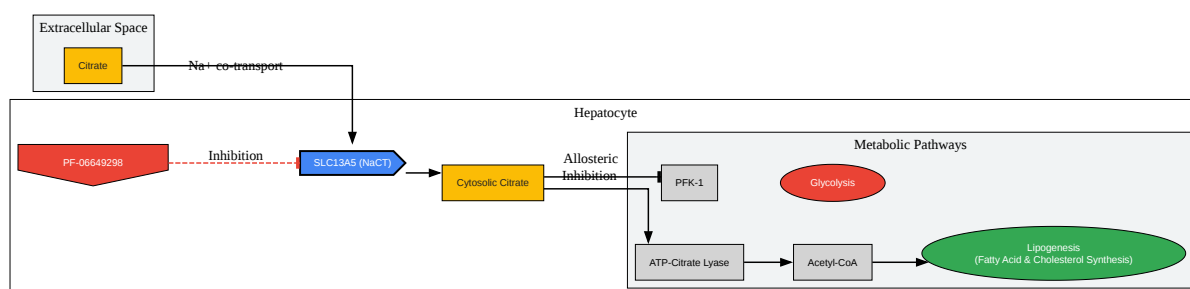
Procedure:

- Tissue Collection and Storage:
 - At the end of the treatment period, euthanize the mice and excise the liver.
 - Rinse the liver with ice-cold saline and blot dry.
 - Flash-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.[\[11\]](#)
- Saponification:
 - Weigh a frozen piece of liver tissue (approximately 50-100 mg).
 - Add the tissue to an ethanolic KOH solution.
 - Incubate at 55°C overnight to lyse the tissue and hydrolyze the triglycerides into glycerol and free fatty acids.[\[11\]](#)
- Glycerol Quantification:

- Neutralize the solution with a suitable buffer.
- Use a commercial triglyceride quantification kit to measure the glycerol content. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol.
- Data Analysis:
 - Calculate the triglyceride concentration based on a standard curve generated with known concentrations of glycerol or triglyceride standards.
 - Normalize the triglyceride content to the weight of the liver tissue used.
 - Compare the hepatic triglyceride levels between the **PF-06649298**-treated and vehicle-treated groups and perform statistical analysis.

Visualizations

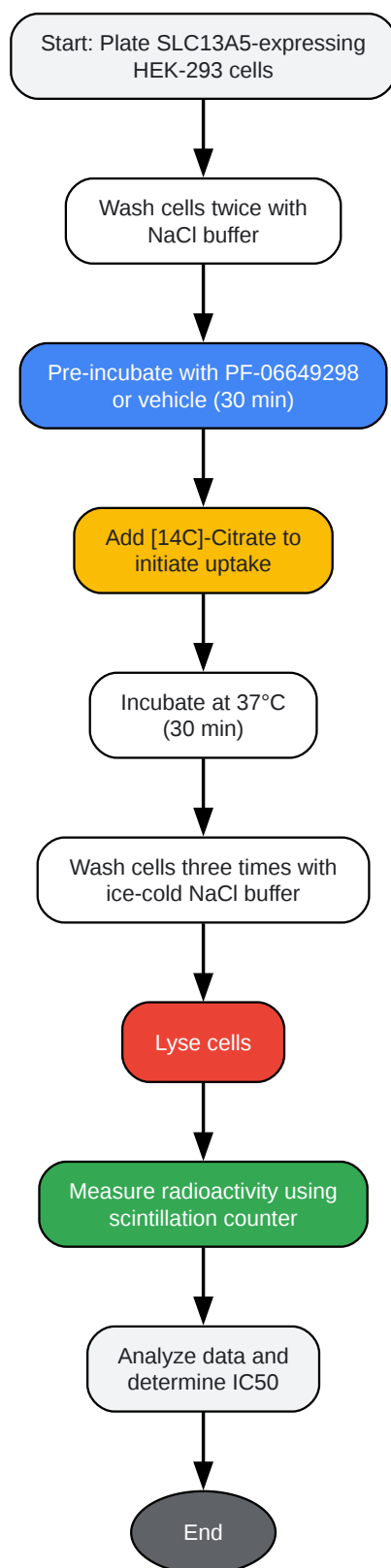
Signaling Pathway and Metabolic Impact of SLC13A5 Inhibition

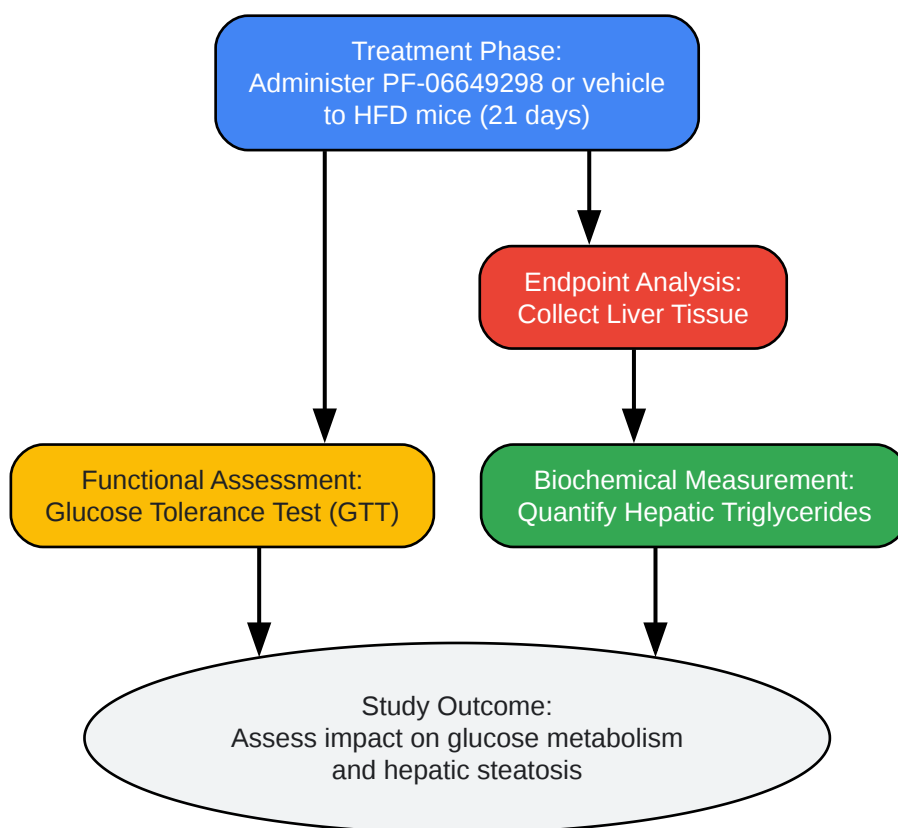


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Caption: Inhibition of SLC13A5 by **PF-06649298** blocks citrate entry into hepatocytes, impacting downstream metabolic pathways.

Experimental Workflow for In Vitro [14C]-Citrate Uptake Assay





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